

Application Notes and Protocols for In Vivo Dissolution of Deltasonamide 1 TFA

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Compound of Interest

Compound Name: Deltasonamide 1 TFA

Cat. No.: B12400071

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Deltasonamide 1 TFA is a potent and selective inhibitor of the PDE6 δ -KRas interaction, with a reported KD of 203 pM.^{[1][2][3]} It is a valuable tool for cancer research, particularly for tumors driven by KRas mutations.^{[1][2]} Proper dissolution and formulation of **Deltasonamide 1 TFA** are critical for successful in vivo experiments to ensure bioavailability, minimize toxicity, and obtain reproducible results. These application notes provide detailed protocols and guidance for the dissolution of **Deltasonamide 1 TFA** for in vivo administration based on established methods for structurally similar compounds.

Compound Information

Property	Value
Compound Name	Deltasonamide 1 TFA
CAS Number	2235358-73-1
Molecular Formula	C32H40ClF3N6O6S2
Molecular Weight	761.27 g/mol
Target	PDE6δ-KRas Interaction
Storage	Store powder at 4°C, protected from moisture. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.

Solubility Data

While specific in vivo formulation data for **Deltasonamide 1 TFA** is not widely published, data for the closely related compound, Deltasonamide 2 TFA, provides a strong basis for formulation development. Additionally, high water solubility has been reported for **Deltasonamide 1 TFA**, though this is likely intended for in vitro stock solutions.

Solvent/Vehicle System	Reported Solubility	Suitability for In Vivo Use	Source
Water	200 mg/mL (with ultrasound)	Recommended for in vitro stock solutions. Direct in vivo use of a high concentration in water is not advised due to potential tonicity and stability issues.	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (for Deltasonamide 2 TFA)	Suitable for systemic administration (e.g., intravenous, intraperitoneal). This is a common co-solvent system for poorly soluble compounds.	
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (for Deltasonamide 2 TFA)	Suitable for oral or subcutaneous administration. Corn oil is a common vehicle for lipophilic compounds.	
1% DMSO in PBS	Not specified	May be suitable for low-dose administrations where the final DMSO concentration remains non-toxic. Used for other PDE δ inhibitors.	

Experimental Protocols

Protocol 1: Co-Solvent Formulation for Systemic Administration

This protocol is adapted from a method for Deltasonamide 2 TFA and is suitable for intravenous or intraperitoneal administration.

Materials:

- **Deltasonamide 1 TFA**
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- PEG300, sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile

Procedure:

- Prepare a stock solution of **Deltasonamide 1 TFA** in DMSO. Weigh the required amount of **Deltasonamide 1 TFA** and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use sonication or gentle heating if necessary to fully dissolve the compound.
- Add PEG300. In a sterile tube, add 400 µL of PEG300 for every 1 mL of the final formulation.
- Add the DMSO stock solution. Add 100 µL of the **Deltasonamide 1 TFA** stock solution to the PEG300 and mix thoroughly by vortexing.
- Add Tween-80. Add 50 µL of Tween-80 and mix until the solution is clear and homogenous.
- Add Saline. Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
- Vehicle Control. Prepare a vehicle control by following the same procedure but omitting **Deltasonamide 1 TFA** (i.e., using pure DMSO in step 3).

Protocol 2: Corn Oil Formulation for Oral or Subcutaneous Administration

This protocol is also adapted from a method for Deltasonamide 2 TFA and is suitable for oral gavage or subcutaneous injection.

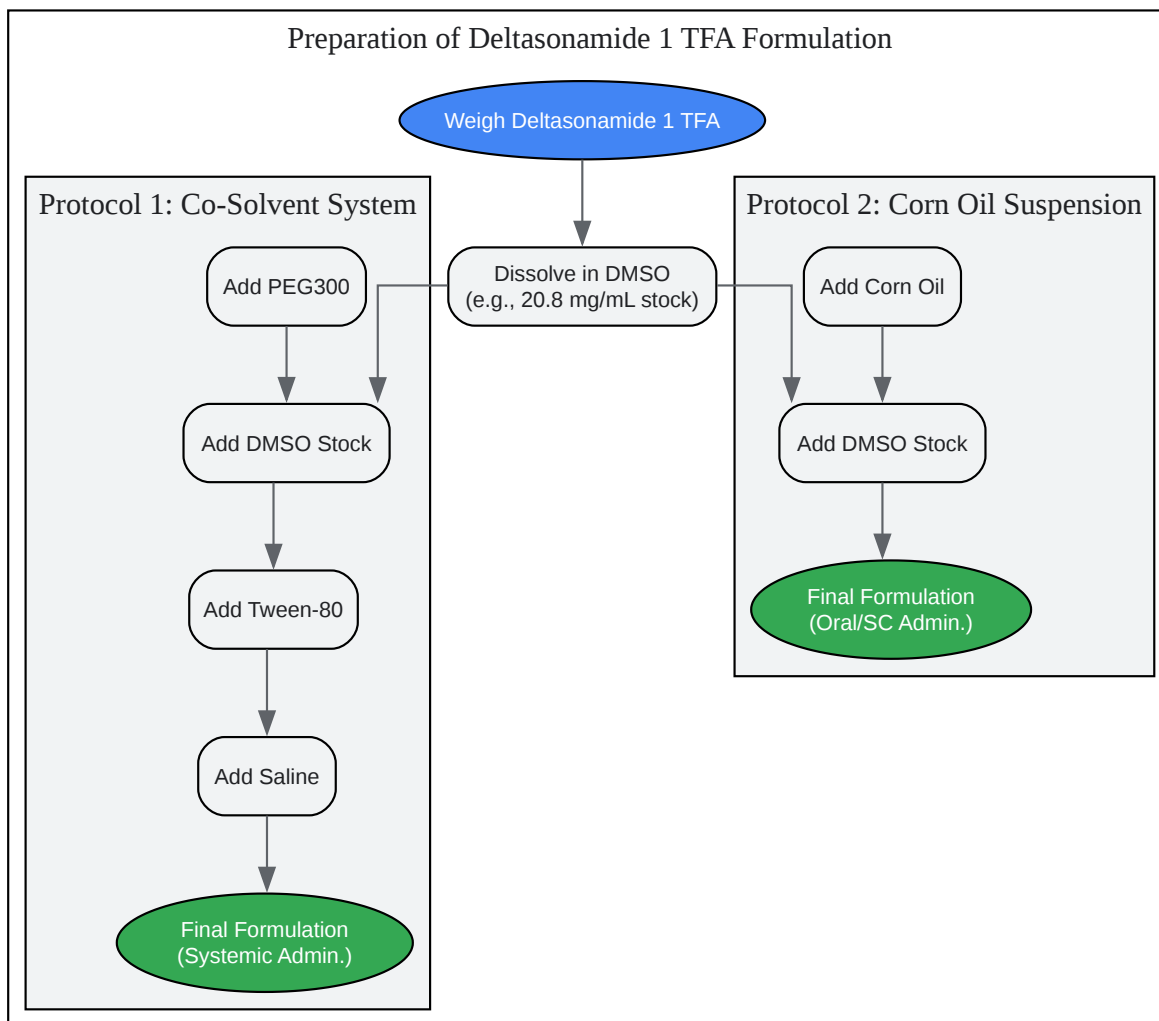
Materials:

- **Deltasonamide 1 TFA**
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Corn oil, sterile

Procedure:

- Prepare a stock solution of **Deltasonamide 1 TFA** in DMSO. As in Protocol 1, prepare a concentrated stock solution of **Deltasonamide 1 TFA** in DMSO (e.g., 20.8 mg/mL).
- Add the DMSO stock solution to corn oil. In a sterile tube, add 900 μ L of sterile corn oil for every 1 mL of the final formulation.
- Add 100 μ L of the **Deltasonamide 1 TFA** stock solution to the corn oil.
- Mix thoroughly. Vortex the solution until it is clear and homogenous. Gentle heating or sonication may be required to aid dissolution.
- Vehicle Control. Prepare a vehicle control by mixing 10% DMSO with 90% corn oil.

Workflow for In Vivo Formulation Preparation



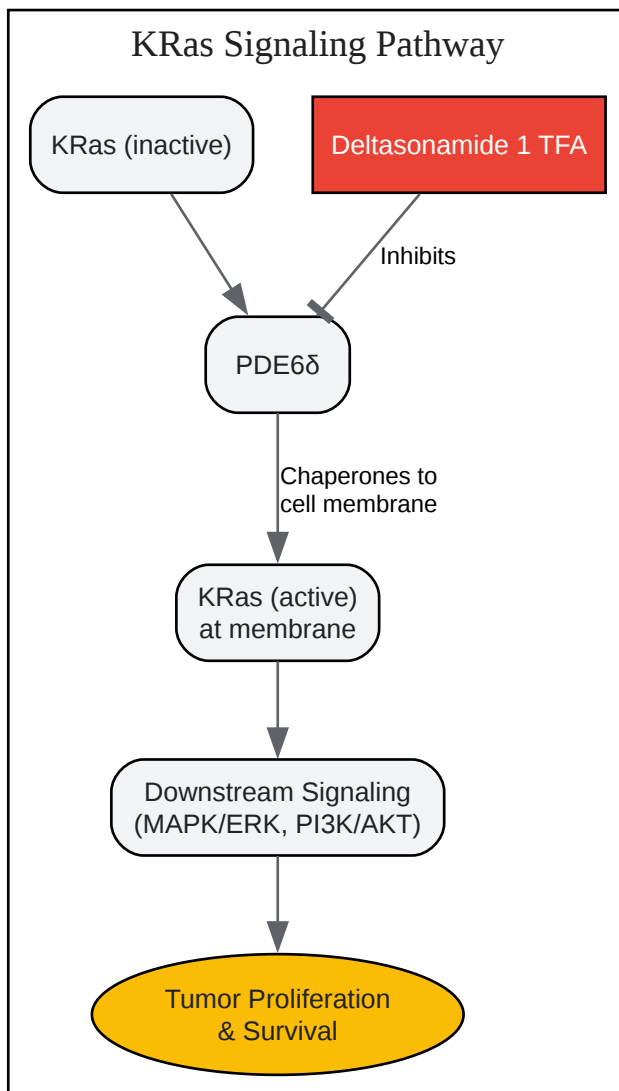
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Caption: Workflow for preparing **Deltasonamide 1 TFA** formulations.

Signaling Pathway Inhibition

Deltasonamide 1 TFA functions by inhibiting the interaction between PDE6 δ and KRas. This disruption prevents the proper localization of KRas to the cell membrane, thereby inhibiting

downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.



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Caption: Inhibition of KRas signaling by **Deltasonamide 1 TFA**.

Safety Precautions

- Handle **Deltasonamide 1 TFA** in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

- Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information. If a specific MSDS for **Deltasonamide 1 TFA** is not available, follow standard procedures for handling potent research compounds.
- For in vivo studies, the final concentration of DMSO should be kept as low as possible, ideally below 2%, to avoid vehicle-induced toxicity.

Disclaimer: The provided protocols are based on formulations for structurally similar compounds and should be considered as a starting point. It is highly recommended to perform small-scale pilot studies to confirm the solubility and stability of **Deltasonamide 1 TFA** in the chosen vehicle and to assess the tolerability of the formulation in the animal model before proceeding with large-scale experiments.

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